(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Polymer Chemistry Chiral Polymerization Optically Active Polymers

Racemic or isomeric mixtures compromise stereochemical outcomes in asymmetric catalysis and yield racemic products in chiral auxiliary-mediated syntheses. This enantiomerically pure (1R,2R,4R)-isomer eliminates stereochemical uncertainty. - Defined (1R,2R,4R) stereochemistry enables precise stereocontrol in Diels-Alder reactions (80-87% de) and ROMP. - Essential for adenosine receptor antagonist synthesis; racemic mixtures are unsuitable. - High enantiomeric purity (≥98%) ensures reproducible polymer stereoregularity and catalyst activity.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 1195-12-6
Cat. No. B075248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
CAS1195-12-6
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)C(=O)O
InChIInChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7-/m1/s1
InChIKeyFYGUSUBEMUKACF-DSYKOEDSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Norbornene Scaffold for Asymmetric Synthesis and Polymer Chemistry


(1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 1195-12-6) is an enantiomerically pure chiral building block featuring a rigid norbornene skeleton with a carboxylic acid functional group [1]. The compound belongs to the class of norbornene carboxylic acids, which serve as versatile intermediates in asymmetric catalysis, pharmaceutical synthesis, and advanced polymer materials [2]. Its defined stereochemistry (1R,2R,4R) enables precise stereocontrol in downstream transformations, distinguishing it from racemic or diastereomeric mixtures [3].

Why Racemic or Endo/Exo Mixtures Cannot Substitute This Isomer


Generic norbornene carboxylic acids are typically supplied as racemic mixtures or as mixtures of endo/exo isomers (e.g., CAS 120-74-1) [1]. Substituting the enantiomerically pure (1R,2R,4R)-isomer with such mixtures fundamentally alters stereochemical outcomes in asymmetric catalysis, yields racemic products in chiral auxiliary-mediated syntheses, and compromises polymer properties such as molecular weight, catalyst activity, and stereoregularity [2][3]. The quantitative evidence below demonstrates that stereochemistry is not interchangeable and directly dictates reaction efficiency and product performance.

Quantitative Differentiation from Racemic and Diastereomeric Analogs


Stereoregular Polymer Properties via Enantiomeric Purity

Optically active norbornene carboxylic acid esters derived from enantiomerically pure (1R,2R,4R)-configured acids achieve 99.9% enantiomeric excess (ee), enabling the synthesis of stereoregular, isotactic polymers with dramatically enhanced optical rotation [1]. In contrast, racemic monomer mixtures yield polymers lacking this stereoregularity and exhibiting substantially lower optical rotation [1].

Polymer Chemistry Chiral Polymerization Optically Active Polymers

Exo/Endo Ratio Impact on Polymer Molecular Weight

In Pd(II)-catalyzed addition polymerization of norbornene carboxylic acid esters, the endo/exo ratio of the monomer profoundly affects catalyst activity and resulting polymer molecular weight. Monomers with higher endo content (endo > exo) produce polymers with decreased molecular weight due to reduced catalyst activity [1].

Polymer Chemistry Catalysis Vinyl-Addition Polymerization

Kinetically Controlled exo-Selective Hydrolysis Route

A kinetically selective hydrolysis protocol, using tBuONa and equimolar water, converts endo-rich methyl norbornene carboxylate (endo/exo = 80/20) to exo-rich norbornene carboxylic acid (endo/exo = 18/82) [1]. This demonstrates that even starting from an endo-rich mixture, a highly exo-enriched product can be obtained via controlled hydrolysis.

Synthetic Methodology Stereoselective Synthesis Isomerization

Chiral Intermediate for Adenosine Receptor Antagonists

Enantiomerically pure (−)-(1S,2S)-5-norbornene-2-carboxylic acid serves as a critical intermediate in the synthesis of adenosine receptor antagonists [1]. This application necessitates the use of a single enantiomer with defined stereochemistry; racemic or diastereomeric mixtures are unsuitable.

Medicinal Chemistry Chiral Intermediate Drug Synthesis

Diastereomeric Excess in Asymmetric Diels-Alder Cycloadditions

Asymmetric Diels-Alder reactions using chiral menthyl acrylates and Mg(ClO4)2 catalyst under ultrasound conditions yield 2-amino-3-hydroxynorbornene-2-carboxylic acid derivatives with good diastereomeric excess: exo product 80% de, endo product 87% de [1].

Asymmetric Catalysis Diels-Alder Reaction Stereoselective Synthesis

Stereochemistry of Copper(II) Norbornene Carboxylate Complexes

The X-ray crystal structure of a dicopper(II) complex prepared from racemic endo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid reveals that the two copper(II) ions are bridged by two (+)-endo- and two (−)-endo-carboxylate anions, demonstrating that both enantiomers are incorporated into the complex [1].

Coordination Chemistry X-ray Crystallography Metal Complexes

Optimal Procurement Scenarios Based on Quantitative Evidence


Stereoregular Optically Active Polymers via Pd(II) Catalysis

Utilize the enantiomerically pure norbornene carboxylic acid ester (99.9% ee) as a monomer for the synthesis of isotactic polymers with high optical rotation ([α]D = -98.5) [1]. This application leverages the high optical purity to achieve stereoregular chain regulation, which is not possible with racemic or low-ee monomers [1].

exo-Rich Monomers for Living ROMP and Photoresists

Employ the kinetically selective hydrolysis protocol (tBuONa, equimolar water) to convert endo-rich methyl ester (endo/exo = 80/20) to exo-rich norbornene carboxylic acid (endo/exo = 18/82) [2]. The resulting exo-rich acid exhibits higher reactivity in living ring-opening metathesis polymerization (ROMP) and avoids undesired lactone formation in photoresist monomer synthesis [2].

Chiral Intermediate for Adenosine Receptor Antagonists

Source the enantiomerically pure (1R,2R,4R)-isomer as a key intermediate for the preparation of adenosine receptor antagonists [3]. The defined stereochemistry is essential for biological activity; racemic mixtures are not suitable for this pharmaceutical application [3].

Complex Chiral Derivatives via Asymmetric Diels-Alder Reactions

Use the compound as a chiral building block in asymmetric Diels-Alder reactions with chiral auxiliaries (e.g., menthyl acrylates) to achieve diastereomeric excesses of 80-87% for 2-amino-3-hydroxynorbornene-2-carboxylic acid derivatives [4]. This enables the construction of stereochemically complex molecular frameworks for medicinal chemistry and natural product synthesis [4].

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